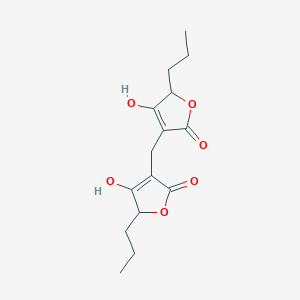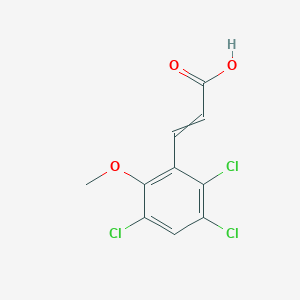
3-(2,3,5-Trichloro-6-methoxyphenyl)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,3,5-Trichloro-6-methoxyphenyl)prop-2-enoic acid is an organic compound characterized by the presence of a trichloromethoxyphenyl group attached to a propenoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3,5-Trichloro-6-methoxyphenyl)prop-2-enoic acid typically involves the reaction of 2,3,5-trichloro-6-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,3,5-Trichloro-6-methoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as alcohols, ketones, and substituted phenylpropanoic acids.
Wissenschaftliche Forschungsanwendungen
3-(2,3,5-Trichloro-6-methoxyphenyl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-(2,3,5-Trichloro-6-methoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid:
3-(2-Hydroxy-3-methoxyphenyl)prop-2-enoic acid: This compound has a hydroxyl group instead of chlorine atoms, leading to different chemical properties and applications.
Uniqueness
3-(2,3,5-Trichloro-6-methoxyphenyl)prop-2-enoic acid is unique due to the presence of multiple chlorine atoms, which impart distinct chemical reactivity and potential biological activities compared to its analogs.
Eigenschaften
CAS-Nummer |
568579-73-7 |
|---|---|
Molekularformel |
C10H7Cl3O3 |
Molekulargewicht |
281.5 g/mol |
IUPAC-Name |
3-(2,3,5-trichloro-6-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H7Cl3O3/c1-16-10-5(2-3-8(14)15)9(13)6(11)4-7(10)12/h2-4H,1H3,(H,14,15) |
InChI-Schlüssel |
FCKSMJWGSNXTHF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1Cl)Cl)Cl)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


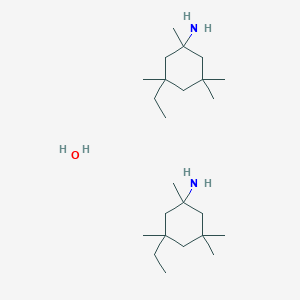
![1,3-Isobenzofurandione, 5-[[4-(hydroxymethyl)phenyl]ethynyl]-](/img/structure/B14211909.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-hydroxyacetamide](/img/structure/B14211912.png)
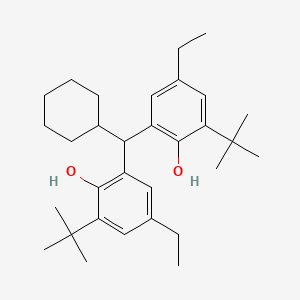
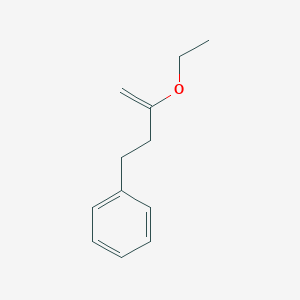
![5-Hydroxy-3-[(1S)-1-hydroxyethyl]-4-methylfuran-2(5H)-one](/img/structure/B14211935.png)
![Dimethylbis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane](/img/structure/B14211936.png)
![Ethane, 1,1'-[(difluoromethylene)bis(oxy)]bis[2-chloro-2,2-difluoro-](/img/structure/B14211942.png)

![2-{1-[(Prop-2-en-1-yl)oxy]but-3-en-1-yl}thiophene](/img/structure/B14211948.png)
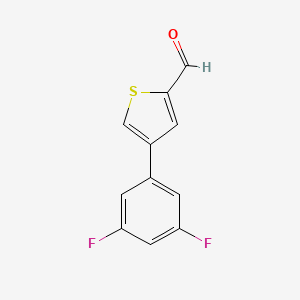
![2-[(4-Methoxyphenyl)methoxy]pentan-3-one](/img/structure/B14211956.png)

